2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a trifluoromethylphenylacetamide moiety
Properties
IUPAC Name |
2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S/c1-2-10-28-20(30)19-18(15-8-3-4-9-16(15)31-19)27-21(28)32-12-17(29)26-14-7-5-6-13(11-14)22(23,24)25/h3-9,11H,2,10,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHXDQRQZPJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The unique tricyclic structure may enhance interactions with biological targets involved in cancer progression. For instance, derivatives of diazatricyclo compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties :
- Neuroprotective Effects :
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for the potential incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating diazatricyclo structures has shown improved performance metrics .
- Dyes and Pigments :
Case Study 1: Anticancer Screening
A recent study screened a library of diazatricyclo compounds for anticancer activity against breast cancer cell lines (MCF-7). The results indicated that several derivatives, including those structurally related to the target compound, exhibited IC50 values in the low micromolar range, suggesting significant potential for development into therapeutic agents .
Case Study 2: Antimicrobial Testing
In vitro testing was conducted to evaluate the antimicrobial efficacy of various sulfanyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the sulfanyl group enhanced antimicrobial activity, providing insights into structure-activity relationships .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to interact with certain biological pathways, potentially inhibiting or activating specific enzymes. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach its target sites .
Comparison with Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and trifluoromethylphenylacetamide derivatives. Compared to these compounds, 2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combined structural features, which may confer enhanced biological activity or specific material properties .
Biological Activity
The compound 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 899961-49-0) is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and data.
The molecular formula of the compound is with a molecular weight of 453.5 g/mol. The structural complexity includes a trifluoromethyl group and a sulfanyl linkage, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including but not limited to:
- Antimicrobial Activity : Compounds with diazatricyclo structures have shown promise against various bacterial strains.
- Anticancer Properties : The presence of multiple functional groups may enhance the compound's interaction with biological targets involved in cancer cell proliferation.
- Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways has been observed in related compounds.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, altering enzyme activity.
- Cell Membrane Interaction : The trifluoromethyl group could enhance lipophilicity, aiding in membrane penetration and subsequent cellular effects.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.
Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Moderate | S. aureus |
| Compound B | High | E. coli |
Anticancer Potential
In vitro studies have indicated that compounds with similar scaffolds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
Research has shown that the compound may inhibit certain kinases involved in cancer signaling pathways. For example, a related compound demonstrated IC50 values in the nanomolar range against protein kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
